molecular formula C21H16N4S B11177198 2-Methyl-5-[(1-naphthylmethyl)sulfanyl][1,2,4]triazolo[1,5-c]quinazoline

2-Methyl-5-[(1-naphthylmethyl)sulfanyl][1,2,4]triazolo[1,5-c]quinazoline

Cat. No.: B11177198
M. Wt: 356.4 g/mol
InChI Key: OFABBEZIOQGDOB-UHFFFAOYSA-N
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Description

2-Methyl-5-[(1-naphthylmethyl)sulfanyl][1,2,4]triazolo[1,5-c]quinazoline is a heterocyclic compound that belongs to the class of triazoloquinazolines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound makes it an interesting subject for research in various scientific fields.

Preparation Methods

The synthesis of 2-Methyl-5-[(1-naphthylmethyl)sulfanyl][1,2,4]triazolo[1,5-c]quinazoline typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 2-aminobenzonitrile with hydrazine hydrate to form a hydrazone intermediate, which is then cyclized with a suitable aldehyde or ketone to form the triazoloquinazoline core.

Industrial production methods for this compound may involve optimization of the reaction conditions to achieve higher yields and purity. Techniques such as microwave-assisted synthesis, metal-catalyzed reactions, and phase-transfer catalysis have been explored to enhance the efficiency of the synthesis .

Chemical Reactions Analysis

2-Methyl-5-[(1-naphthylmethyl)sulfanyl][1,2,4]triazolo[1,5-c]quinazoline undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to convert the compound into its corresponding sulfide or amine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups at specific positions on the triazoloquinazoline core. .

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while nucleophilic substitution can introduce various alkyl or aryl groups.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-Methyl-5-[(1-naphthylmethyl)sulfanyl][1,2,4]triazolo[1,5-c]quinazoline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other biomolecules, leading to the modulation of their activity. For example, it may inhibit the activity of enzymes involved in DNA replication or protein synthesis, thereby exerting its antimicrobial or anticancer effects .

The molecular targets and pathways involved in its mechanism of action depend on the specific biological activity being studied. For instance, in cancer cells, the compound may induce apoptosis by activating caspase enzymes or inhibiting anti-apoptotic proteins .

Comparison with Similar Compounds

2-Methyl-5-[(1-naphthylmethyl)sulfanyl][1,2,4]triazolo[1,5-c]quinazoline can be compared with other similar compounds, such as:

    N-Substituted-5-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-2-amine: These compounds exhibit similar biological activities, including antimicrobial and anticancer properties.

    [1,2,4]Triazolo[4,3-a]quinoxaline: This compound also shows significant antimicrobial and antiviral activities.

    1,2,4-Triazolo[1,5-a]pyrimidine-containing quinazolinone derivatives: These compounds have been studied for their potential as agrobactericides and exhibit antibacterial and antifungal activities.

The uniqueness of this compound lies in its specific structure, which allows for diverse chemical modifications and the potential to interact with various molecular targets. This versatility makes it a valuable compound for further research and development in multiple scientific fields.

Properties

Molecular Formula

C21H16N4S

Molecular Weight

356.4 g/mol

IUPAC Name

2-methyl-5-(naphthalen-1-ylmethylsulfanyl)-[1,2,4]triazolo[1,5-c]quinazoline

InChI

InChI=1S/C21H16N4S/c1-14-22-20-18-11-4-5-12-19(18)23-21(25(20)24-14)26-13-16-9-6-8-15-7-2-3-10-17(15)16/h2-12H,13H2,1H3

InChI Key

OFABBEZIOQGDOB-UHFFFAOYSA-N

Canonical SMILES

CC1=NN2C(=N1)C3=CC=CC=C3N=C2SCC4=CC=CC5=CC=CC=C54

Origin of Product

United States

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